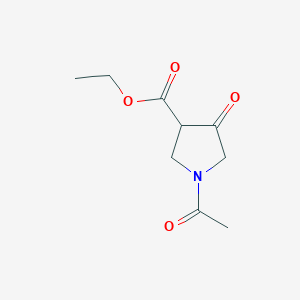

Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate

Description

Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a ketone group at position 4, an ester group at position 3, and an acetyl substituent at the nitrogen (N-1 position). For example:

- Molecular framework: Pyrrolidine rings with substituents at N-1 and C-3 positions.

- Functional groups: Ester (C-3), ketone (C-4), and acetyl (N-1).

- Potential applications: Intermediate in organic synthesis, bioactive molecule precursor.

Properties

CAS No. |

2181-33-1 |

|---|---|

Molecular Formula |

C9H13NO4 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H13NO4/c1-3-14-9(13)7-4-10(6(2)11)5-8(7)12/h7H,3-5H2,1-2H3 |

InChI Key |

KHFQTWZABTWLRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Comparative Table of Methods

Critical Analysis

- Stereochemical Challenges : Methods 2 and 4 face issues with racemization; chiral catalysts (e.g., M-chiral catalyst in) improve enantiomeric excess.

- Byproduct Formation : Cascade reactions (Method 1) generate cyclopropane intermediates requiring precise temperature control (−70°C).

- Green Chemistry Potential : Ugi reactions (Method 4) minimize waste but require optimization for industrial-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, targeting either the ester or acetyl group:

| Conditions | Reagents | Products | Mechanistic Pathway |

|---|---|---|---|

| Acidic (HCl, H₂O) | Aqueous HCl | 4-Oxopyrrolidine-3-carboxylic acid | Ester hydrolysis via protonation |

| Basic (NaOH, H₂O) | Aqueous NaOH | 1-Acetyl-4-oxopyrrolidine-3-carboxylate salt | Saponification of ester group |

-

Key Observation : The acetyl group remains intact under basic conditions, while acidic hydrolysis may lead to partial deacetylation in prolonged reactions.

Nucleophilic Substitution

The ethyl ester group participates in nucleophilic acyl substitution, enabling amide bond formation:

| Nucleophile | Conditions | Catalyst/Base | Product |

|---|---|---|---|

| Ammonia | Ethanol, reflux | None | 1-Acetyl-4-oxopyrrolidine-3-carboxamide |

| Primary amines | DCM, room temperature | Triethylamine | N-Alkylamide derivatives |

-

Example : Reaction with benzylamine in dichloromethane (DCM) yields N-benzyl-1-acetyl-4-oxopyrrolidine-3-carboxamide .

Cyclization and Heterocycle Formation

The keto group facilitates intramolecular cyclization and participation in multicomponent reactions:

Knoevenagel Condensation

In the presence of ZrOCl₂·8H₂O, the compound reacts with aminoaldehydes to form substituted pyrroles :

| Reactant | Catalyst | Product | Yield |

|---|---|---|---|

| Boc-Phe-H (aminoaldehyde) | ZrOCl₂·8H₂O | 1-Acetyl-3,5-diacylpyrrole | 72% |

-

Mechanism : Coordination of Zr to the keto group promotes enolate formation, followed by condensation and cyclization .

Diels-Alder Cycloaddition

The conjugated carbonyl system acts as a dienophile in [4+2] cycloadditions with dienes, yielding bicyclic derivatives.

Acetylation/Deacetylation

-

Acetylation : Reaction with acetic anhydride in DCM (triethylamine, 20°C, 2h) modifies free amine groups .

-

Deacetylation : HCl in ethanol cleaves the acetyl group, generating 4-oxopyrrolidine-3-carboxylate derivatives.

Ester Exchange

Transesterification with tert-butanol (acid catalysis) produces tert-butyl esters, enhancing steric protection .

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C (DSC data).

-

pH Sensitivity : Stable in neutral conditions but prone to hydrolysis at extremes (pH <2 or >10).

Scientific Research Applications

Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key differences among analogs lie in substituent groups and their positions:

*Estimated based on analogs.

Key Observations:

- N-1 Substitution: Acetyl (target compound) vs. benzyl ( ) or Boc ( ) groups.

- Ketone Position : The 4-oxo group in the target compound contrasts with 5-oxo in Ethyl 5-oxopyrrolidine-3-carboxylate ( ), affecting ring conformation and hydrogen-bonding capacity.

- Ring Puckering : Dimethyl groups at C-2 () stabilize puckered conformations via steric effects, as described in Cremer-Pople coordinates ( ).

Physicochemical and Pharmacological Properties

- Solubility : Ethyl 5-oxopyrrolidine-3-carboxylate ( ) exhibits higher polarity due to the C-5 ketone, enhancing water solubility compared to C-4 ketone analogs.

- Bioavailability : Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate ( ) has a calculated GI absorption score of "high" (94.65%), suggesting favorable oral absorption. The acetyl group in the target compound may reduce BBB permeability compared to benzyl derivatives .

- Crystallography : SHELX programs ( ) are widely used for structural determination of such compounds, as seen in studies of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate ( ).

Biological Activity

Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate is a compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various bioassays that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The general synthetic route involves the formation of the pyrrolidine ring followed by acetylation and esterification.

Chemical Structure:

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, showcasing their effectiveness against Gram-positive bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 15.6 | 31.25 |

| Other derivatives | 7.8 - 62.5 | 15.6 - 125 |

These results suggest that this compound has comparable antimicrobial activity to other known agents, making it a candidate for further investigation in drug development against resistant strains of bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored using various cancer cell lines, including A549 human lung adenocarcinoma cells. Studies have shown that this compound exhibits cytotoxic effects, leading to reduced cell viability.

Case Study:

In a study evaluating the anticancer activity against A549 cells:

- Concentration Used: 100 µM for 24 hours.

- Results: Significant reduction in cell viability was observed, with a decrease to approximately 38.3% compared to untreated controls (p < 0.001) .

These findings indicate that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of metabolic pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes: The compound may inhibit enzymes critical for cancer cell proliferation.

- Induction of Apoptosis: Evidence suggests that it promotes apoptotic pathways in cancer cells.

- Antioxidant Activity: The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative damage in both microbial and cancer models .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate?

- Methodology : Synthesis typically involves cyclization of γ-keto esters with acetylation agents. For example, reacting ethyl 4-oxopyrrolidine-3-carboxylate with acetyl chloride under basic conditions (e.g., triethylamine) can yield the acetylated product. Protecting-group strategies (e.g., Boc protection) may precede acetylation to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

- Key considerations : Monitor reaction progress using TLC and confirm product identity via / NMR.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions and acetyl group integration. DEPT-135 distinguishes CH/CH groups.

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves absolute configuration and hydrogen-bonding networks. For example, SHELXL refines thermal parameters and validates bond lengths/angles against standard databases .

Advanced Research Questions

Q. How can the puckering conformation of the pyrrolidine ring be quantitatively analyzed?

- Methodology : Apply Cremer-Pople puckering parameters to describe ring non-planarity. Calculate displacement coordinates () relative to the mean ring plane using crystallographic data. For five-membered rings, amplitude () and phase angle () define pseudorotational states (e.g., envelope or twist conformations). Software like CrystalExplorer automates these calculations .

- Example : In Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, the pyrrolidine ring adopts a twisted conformation with and , indicating steric strain from substituents .

Q. How should researchers address contradictions in crystallographic refinement data (e.g., thermal parameter outliers)?

- Methodology :

- Data validation : Use SHELXL’s built-in validation (e.g., ACTAB for ADP checks) and PLATON’s ADDSYM to detect missed symmetry.

- Model adjustment : Re-examine hydrogen-bonding networks or solvent occupancy. For high thermal motion, apply restraints to ADP values or consider disorder modeling .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic sites (e.g., the 4-oxo group).

- Molecular docking : Simulate interactions with enzymes (e.g., hydrolases) using AutoDock Vina to predict regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.